molecular formula C21H19N5OS2 B2596193 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1206998-38-0

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2596193
CAS No.: 1206998-38-0
M. Wt: 421.54
InChI Key: NKUOLQFZUFAZNZ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that features a thiadiazole ring, an imidazole ring, and a thioacetamide group

Scientific Research Applications

Chemistry

In chemistry, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is studied for its potential as a ligand in coordination chemistry due to its multiple donor atoms.

Biology

Biologically, this compound is investigated for its antimicrobial and antifungal properties. The presence of both thiadiazole and imidazole rings, which are known pharmacophores, makes it a candidate for drug development.

Medicine

In medicine, research focuses on its potential as an anticancer agent. The compound’s ability to interact with DNA and proteins could lead to the development of new therapeutic agents.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex structure and functional groups.

Mechanism of Action

One of the synthesized compounds, 2-(naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl) acetamide, was tested for its in vitro anti-HIV-1 (strain IIIB) and anti-HIV-2 (strain ROD) activity by the inhibition of the virus-induced cytopathic effect in human T-lymphocyte (MT-4) cells, based on MTT assay .

Future Directions

The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Future research may focus on the structural modifications of different thiadiazole derivatives for various pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Formation of the Imidazole Ring: The imidazole ring is usually formed via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling Reaction: The thiadiazole and imidazole intermediates are then coupled through a thioether linkage. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or sulfuric acid for nitration.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Uniqueness

The unique combination of the thiadiazole and imidazole rings in N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide provides distinct electronic properties and biological activities. This makes it more versatile compared to similar compounds, which may lack one of these functional groups or have different substituents that alter their activity.

Properties

IUPAC Name

2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS2/c1-14-8-6-7-11-17(14)26-18(16-9-4-3-5-10-16)12-22-21(26)28-13-19(27)23-20-25-24-15(2)29-20/h3-12H,13H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUOLQFZUFAZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NN=C(S3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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